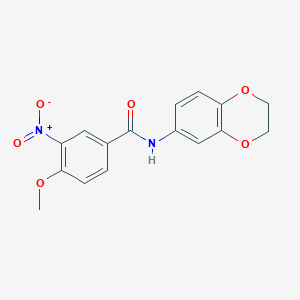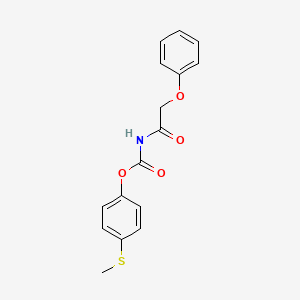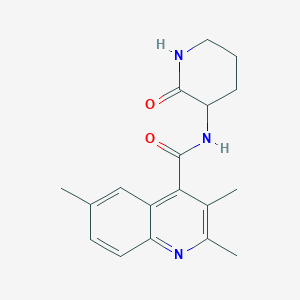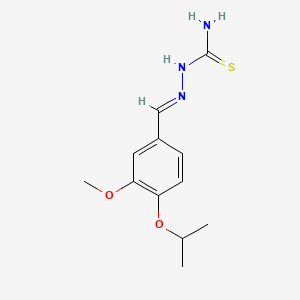![molecular formula C14H19N3O2S B5513481 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5513481.png)
3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide often involves cyclization processes, where thioamide reacts with chloroacetoacetate, yielding structures that incorporate thiazole and isoxazole rings. For example, a method described by Martins et al. involves one-pot synthesis techniques for creating 3-methylisoxazole-5-carboxamides, illustrating the versatility and efficiency of synthesizing complex molecules with both isoxazole and thiazole components (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide is characterized by the presence of isoxazole and thiazole rings. These structures are confirmed through various spectroscopic methods, including IR, ^1H NMR, and MS spectra. Such analyses provide detailed insights into the compound's molecular architecture, essential for understanding its chemical behavior and properties (Tang Li-jua, 2015).
Chemical Reactions and Properties
Chemical reactions involving isoxazole and thiazole rings are complex and varied. For instance, the palladium-catalyzed reaction of 3-methyl-5-(tributylstannyl)isoxazole leads to the formation of benzoyl- and arylisoxazoles, highlighting the compound's reactivity and potential for further chemical modifications (Kondo et al., 1989). This reactivity is crucial for synthesizing derivatives with varied biological activities.
Physical Properties Analysis
The physical properties of such compounds are pivotal for their application in material science and pharmaceuticals. Although specific details on the physical properties of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide were not directly found, studies on similar compounds provide insights into solubility, melting points, and stability, which are crucial for their practical application.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to understanding the compound's potential applications. For example, the ability of isoxazole-thiazole compounds to participate in nucleophilic reactions and their insecticidal activity indicates their chemical versatility and potential for development into useful chemical agents (Yu et al., 2009).
Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Pharmacological Evaluation
Research has identified novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, designed, synthesized, and evaluated for their anti-inflammatory and analgesic properties. These compounds, through structure-based drug design and molecular modeling, revealed significant activity against COX-2 enzymes, indicating their potential in developing new anti-inflammatory drugs. The study emphasizes the importance of the thiazole moiety in enhancing biological activity, which can be related to the core structure of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide in contributing to medicinal properties (Shkair et al., 2016).
Synthetic Processes and Intermediate Applications
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, highlights the utility of complex isoxazole and thiazole derivatives in synthesizing intermediates for antibiotics. This underscores the broader chemical utility of 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide-related compounds in developing pharmaceuticals targeting various pathogens (Fleck et al., 2003).
Thiazolecarboxylic Acid Derivatives for Drug Development
The acylation and methylation of 2-amino-4-methylthiazole-5-carboxylic acid to produce various derivatives demonstrate the thiazole ring's versatility in drug development. This research points to the potential for creating a wide range of pharmacologically active compounds based on modifications of the thiazole ring, similar to the structure of interest, showing its importance in medicinal chemistry (Dovlatyan et al., 2004).
Design and Biological Evaluation of Heterocyclic Compounds
The design, synthesis, and biological evaluation of novel pyrazole- and isoxazole-based heterocycles for anti-HSV-1 and cytotoxic activities exemplify the ongoing research into heterocyclic compounds' therapeutic potential. This includes derivatives like 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide, highlighting the broad applicability of such structures in developing antiviral and anticancer agents (Dawood et al., 2011).
Gelation Behavior and Supramolecular Chemistry
The synthesis and investigation of N-(thiazol-2-yl)benzamide derivatives for their gelation behavior offer insights into the role of methyl functionality and S⋯O interactions in supramolecular chemistry. This research contributes to understanding how modifications to the thiazole ring, similar to those in 3-isobutyl-N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-5-isoxazolecarboxamide, can influence the physical properties and potential applications of these compounds in materials science (Yadav & Ballabh, 2020).
Eigenschaften
IUPAC Name |
N-methyl-3-(2-methylpropyl)-N-[1-(1,3-thiazol-5-yl)ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-9(2)5-11-6-12(19-16-11)14(18)17(4)10(3)13-7-15-8-20-13/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPUOHCGUVYDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)N(C)C(C)C2=CN=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)


![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)
![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)
![(3R*,4R*)-4-amino-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)piperidin-3-ol](/img/structure/B5513464.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513468.png)
![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)


![1-[(2-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5513505.png)
![4-{[(4S*)-4-hydroxy-3,3,4-trimethylpiperidin-1-yl]carbonyl}quinazolin-2(1H)-one](/img/structure/B5513512.png)